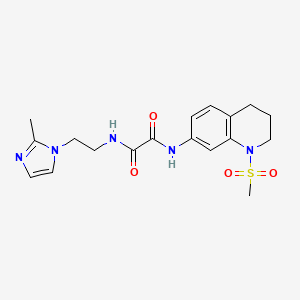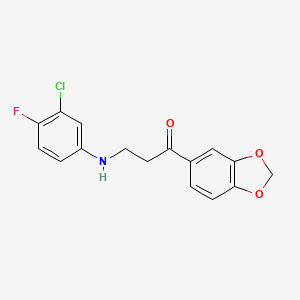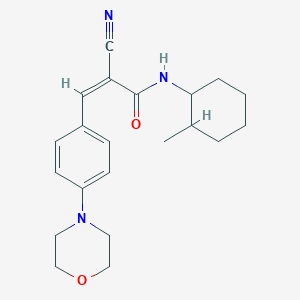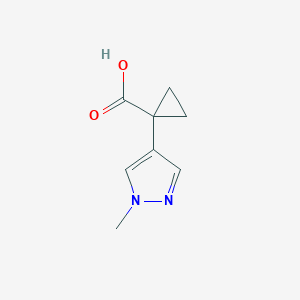
1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis : It's been used in the synthesis of various heterocyclic compounds. For instance, Yıldırım et al. (2005) discuss its role in the functionalization reactions of related chemical structures, highlighting its importance in creating new molecules for potential therapeutic applications (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activity : Studies like those by Panda, Karmakar, and Jena (2011) have explored the synthesis of pyrazolopyridine derivatives from similar compounds, testing their antimicrobial activity against various bacteria, indicating potential use in developing new antibiotics (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-Inflammatory Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives from similar structures and evaluated their anticancer and anti-inflammatory properties. This research suggests potential use in cancer treatment and inflammation management (Rahmouni et al., 2016).
Cytotoxicity Studies : Hassan, Hafez, and Osman (2014) conducted research on the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives synthesized from similar compounds, indicating its relevance in assessing drug safety and efficacy in cancer therapy (Hassan, Hafez, & Osman, 2014).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-15(12(2)21(3)20-11)17(22)19-9-13-5-4-7-18-16(13)14-6-8-23-10-14/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLWQZUANLXQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)



![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)


![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)


